molecular formula C8H10BrN3O B13511017 4-(6-Bromopyrimidin-4-YL)morpholine

4-(6-Bromopyrimidin-4-YL)morpholine

Cat. No.: B13511017
M. Wt: 244.09 g/mol
InChI Key: TZDFFGBFXNERJO-UHFFFAOYSA-N
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Description

4-(6-Bromopyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of bromopyrimidines It is characterized by the presence of a bromine atom at the 6th position of the pyrimidine ring and a morpholine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyrimidin-4-yl)morpholine typically involves the nucleophilic substitution reaction of a bromopyrimidine derivative with morpholine. One common method includes reacting 6-bromopyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4-(6-Bromopyrimidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The bromine atom and morpholine group contribute to its binding affinity and specificity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyrimidin-2-yl)morpholine
  • 4-(4-Bromopyrimidin-2-yl)morpholine
  • 4-(6-Chloropyrimidin-4-yl)morpholine

Uniqueness

4-(6-Bromopyrimidin-4-yl)morpholine is unique due to the specific positioning of the bromine atom and morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

4-(6-bromopyrimidin-4-yl)morpholine

InChI

InChI=1S/C8H10BrN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2

InChI Key

TZDFFGBFXNERJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)Br

Origin of Product

United States

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